

# Application Notes and Protocols: Extraction of Celangulatin D from Celastrus angulatus Root Bark

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Celangulatin D	
Cat. No.:	B12380165	Get Quote

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#### Introduction

**Celangulatin D** is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, a plant used in traditional Chinese medicine. This compound has garnered interest within the scientific community due to its potential insecticidal and anti-tumor activities. Structurally, **Celangulatin D** belongs to the β-dihydroagarofuran class of sesquiterpenoids. This document provides detailed protocols for the extraction and purification of **Celangulatin D** from Celastrus angulatus root bark, based on established methodologies. Additionally, it outlines the current understanding of its potential mechanisms of action to guide further research and development.

# Data Presentation: Extraction and Purification Parameters

The following table summarizes the parameters for the extraction and initial purification of sesquiterpene polyol esters, including **Celangulatin D**, from Celastrus angulatus root bark based on a bioassay-guided fractionation study. While specific yield data for **Celangulatin D** from this particular study is not available, the yields of related compounds provide an estimate for researchers.



Parameter	Value/Description	Reference
Plant Material	Dried and pulverized root bark of Celastrus angulatus	[1]
Initial Mass of Plant Material	2.0 kg	[1]
Extraction Solvent	Methanol (MeOH)	[1]
Solvent Volume	6.0 L per extraction	[1]
Extraction Method	Reflux	[1]
Number of Extractions	4	[1]
Mass of Crude Extract	120 g	[1]
Initial Purification Method	D101 Macroporous Resin Column Chromatography	[1]
Column Dimensions	5.0 cm x 150 cm	[1]
Elution Solvents	Stepwise gradient of MeOH- H <sub>2</sub> O (5:5, 6:4, 7:3, v/v)	[1]
Fine Purification Method	Reversed-Phase High- Performance Liquid Chromatography (RP-HPLC)	[1]
Yield of Related Sesquiterpenes	NW37 (75 mg), NW13 (78 mg), NW16 (92 mg), NW35 (35 mg)	[1]

# **Experimental Protocols Extraction of Crude Sesquiterpene Esters**

This protocol describes the initial extraction of a crude mixture of sesquiterpene polyol esters from Celastrus angulatus root bark.

#### Materials and Equipment:

Dried and pulverized root bark of Celastrus angulatus



- Methanol (analytical grade)
- Large-capacity reflux apparatus
- Heating mantle
- Rotary evaporator
- Filtration apparatus (e.g., Buchner funnel with filter paper)

#### Procedure:

- Place 2.0 kg of dried and pulverized Celastrus angulatus root bark into a large round-bottom flask.
- Add 6.0 L of methanol to the flask.
- Set up the reflux apparatus and heat the mixture to reflux. Maintain reflux for a specified duration (e.g., 2-3 hours).
- After the first extraction, filter the mixture while hot to separate the extract from the plant material.
- Return the plant material to the flask and repeat the extraction process three more times with fresh 6.0 L portions of methanol each time.
- Combine the filtrates from all four extractions.
- Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract (approximately 120 g).[1]

## Initial Purification by Macroporous Resin Column Chromatography

This protocol details the initial separation of the crude extract to enrich the fraction containing sesquiterpene polyol esters.

Materials and Equipment:



- Crude methanolic extract of Celastrus angulatus root bark
- D101 macroporous resin
- Glass chromatography column (5.0 cm x 150 cm)
- Methanol (analytical grade)
- Deionized water
- Fraction collector
- Rotary evaporator

#### Procedure:

- Prepare a slurry of D101 macroporous resin in methanol and pack it into the chromatography column.
- Equilibrate the packed column with the initial mobile phase (methanol-water, 5:5 v/v).
- Dissolve the 120 g of crude extract in a minimal amount of methanol and adsorb it onto a small amount of D101 resin.
- Carefully load the adsorbed sample onto the top of the prepared column.
- Begin elution with a stepwise gradient of methanol-water mixtures:
  - Methanol-water (5:5, v/v)
  - Methanol-water (6:4, v/v)
  - Methanol-water (7:3, v/v)
- Collect fractions of approximately 500 mL using a fraction collector.
- Monitor the fractions using a suitable analytical technique, such as Thin Layer
   Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify those containing the desired compounds.



• Combine the fractions containing the sesquiterpene polyol esters and concentrate them using a rotary evaporator.[1]

# Fine Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the final purification step to isolate **Celangulatin D** from the enriched fractions. A high-performance liquid chromatography system is a powerful tool for this purpose. [2]

#### Materials and Equipment:

- Enriched sesquiterpene ester fraction from the previous step
- HPLC system with a preparative or semi-preparative RP-C18 column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Filtration apparatus for HPLC solvents
- Vials for fraction collection

#### Procedure:

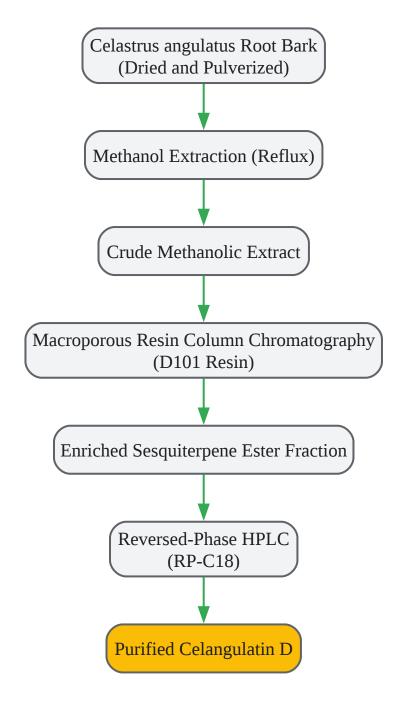
- Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile).
- Filter the sample through a 0.45 μm syringe filter before injection.
- Set up the HPLC system with a reversed-phase C18 column.
- Develop a suitable gradient elution method using acetonitrile and water as the mobile phase.
   The gradient will depend on the specific column and compounds being separated but will generally involve increasing the concentration of acetonitrile over time.
- Inject the sample onto the column and begin the chromatographic run.



- Monitor the elution profile using a UV detector (sesquiterpene esters typically have a UV absorbance).
- Collect the peaks corresponding to **Celangulatin D** based on retention time, which can be determined by comparison to a standard if available, or by subsequent analytical characterization.
- Combine the fractions containing pure **Celangulatin D** and remove the solvent under reduced pressure or by lyophilization.

### **Mandatory Visualizations**

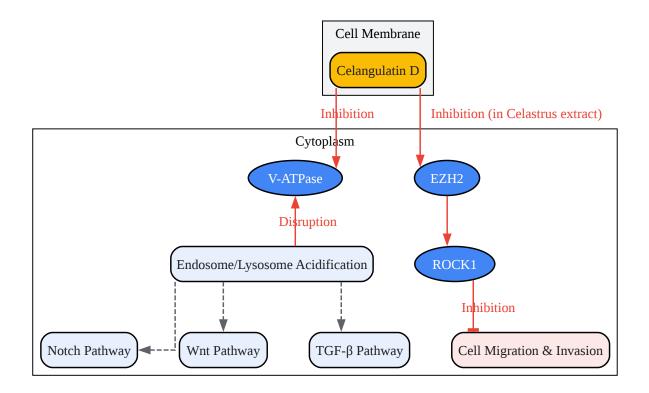




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Extraction and Purification Workflow for Celangulatin D.





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Proposed Signaling Pathways for Celangulatin D.

#### **Discussion of Potential Mechanisms of Action**

The insecticidal properties of  $\beta$ -dihydroagarofuran sesquiterpenes, including **Celangulatin D**, are believed to be mediated through the inhibition of vacuolar-type H+-ATPase (V-ATPase). V-ATPase is a proton pump crucial for the acidification of intracellular compartments such as endosomes and lysosomes. Inhibition of V-ATPase disrupts this acidification process, which can interfere with a multitude of cellular functions including protein degradation, receptor recycling, and nutrient uptake, ultimately leading to insect mortality.

Furthermore, V-ATPase plays a role in various signaling pathways that are dependent on endosomal pH, such as the Notch, Wnt, and TGF-β pathways. By inhibiting V-ATPase,







**Celangulatin D** may indirectly modulate these pathways, which could contribute to its biological activities.

In the context of its potential anti-tumor effects, extracts from related Celastrus species have been shown to suppress cancer cell migration and invasion by inhibiting the EZH2/ROCK1 signaling pathway.[3][4] Another study on a Celastrus extract demonstrated the inhibition of gastric cancer cell invasion and metastasis through the Rac1/LIMK1/cofilin1 pathway. While these effects have not been specifically attributed to **Celangulatin D**, they provide a rationale for investigating its potential role in modulating these cancer-related signaling cascades. Further research is warranted to fully elucidate the molecular targets and signaling pathways directly affected by **Celangulatin D**.

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